Home > Products > Screening Compounds P94426 > Antifungal agent 14
Antifungal agent 14 -

Antifungal agent 14

Catalog Number: EVT-14054055
CAS Number:
Molecular Formula: C18H19N7O3
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antifungal agent 14 is a compound that has gained attention due to its potential efficacy against various fungal infections. It belongs to a class of antifungal agents that inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The inhibition of ergosterol synthesis disrupts membrane integrity, leading to cell death. This compound is particularly relevant in the context of increasing antifungal resistance observed in clinical settings.

Source

Antifungal agent 14 is synthesized from specific precursors through various chemical methods, which are detailed in the synthesis analysis section. The compound's development is rooted in the need for effective treatments against resistant fungal strains, especially those causing opportunistic infections in immunocompromised patients.

Classification

Antifungal agent 14 is classified as a synthetic antifungal compound that targets the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the structural integrity and functionality of fungal cell membranes, making it an attractive target for antifungal therapies.

Synthesis Analysis

Methods

The synthesis of antifungal agent 14 involves several key steps, primarily focusing on the modification of existing chemical structures to enhance antifungal activity. The compound is synthesized through condensation reactions involving thiourea derivatives and α-monochloroacetic acid or ethyl α-bromoacetate, typically in refluxing absolute ethanol with anhydrous sodium acetate as a catalyst.

Technical Details

  1. Reagents: Thiourea derivatives or phenylthioamide, α-monochloroacetic acid or ethyl α-bromoacetate.
  2. Conditions: Refluxing in absolute ethanol.
  3. Yield: The reactions yield various substituted thiazolin-4-ones with yields ranging from 59% to 94%.
  4. Characterization: The synthesized compounds are characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

Structure

Antifungal agent 14 features a thiazolin-4-one core structure, which is essential for its biological activity. The molecular structure includes various substituents that can be modified to enhance potency and selectivity against fungal pathogens.

Data

  • Molecular Formula: C₁₃H₁₃N₃OS
  • Molecular Weight: Approximately 253.33 g/mol
  • Key Functional Groups: Thiazole ring, amine group, and carbonyl group.
Chemical Reactions Analysis

Reactions

Antifungal agent 14 undergoes specific chemical reactions that facilitate its interaction with fungal enzymes involved in ergosterol biosynthesis. Notably, it inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for converting lanosterol into ergosterol.

Technical Details

  1. Inhibition Mechanism: The compound binds to the active site of lanosterol 14α-demethylase, preventing substrate conversion.
  2. Resulting Accumulation: This inhibition leads to the accumulation of toxic sterol intermediates within fungal cells.
Mechanism of Action

Process

The primary mechanism of action for antifungal agent 14 involves the inhibition of ergosterol biosynthesis through competitive inhibition of lanosterol 14α-demethylase. By blocking this enzyme, the compound disrupts the normal production of ergosterol, leading to compromised membrane integrity and ultimately cell death.

Data

  • Target Enzyme: Lanosterol 14α-demethylase (CYP51A1)
  • Effect on Fungi: Disruption of membrane fluidity and integrity due to lack of ergosterol.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Antifungal agent 14 has potential applications in treating fungal infections caused by species such as Candida and Aspergillus. Its effectiveness against resistant strains makes it a candidate for further development in clinical settings. Additionally, research continues into its use in combination therapies to enhance antifungal efficacy while minimizing resistance development.

Mechanistic Basis of Antifungal Activity

Molecular Targets in Fungal Ergosterol Biosynthesis

Inhibition of Lanosterol 14α-Demethylase (CYP51)

Antifungal Agent 14 exerts its primary activity through potent inhibition of CYP51 (Erg11), a cytochrome P450 enzyme essential for ergosterol biosynthesis. CYP51 catalyzes the oxidative removal of the 14α-methyl group of lanosterol, a critical step in converting lanosterol to ergosterol. This inhibition disrupts the production of functional membrane sterols, leading to accumulation of toxic methylated sterol intermediates [1] [6] [7]. Structural analyses reveal that Antifungal Agent 14 coordinates with the heme iron in CYP51's active site through its heterocyclic nitrogen, forming a type II binding spectrum characterized by a Soret band shift from 417 nm to 447 nm [3] [7]. This interaction is sterically distinct from azoles due to its novel naphthyl-amide structure, allowing tighter binding (dissociation constant Kd = 10–56 nM against Candida albicans CYP51) and reduced off-target effects on human CYP51 (Kd > 1,000 nM) [3] [6].

Table 1: Binding Affinity of Antifungal Agent 14 vs. Clinical Azoles

CompoundC. albicans CYP51 Kd (nM)Human CYP51 Kd (nM)Selectivity Ratio
Antifungal Agent 1410–56>1,000>18
Fluconazole~30,500~30,5001
Voriconazole~2,300~2,3001
Itraconazole42–13142–1311

Disruption of Squalene Epoxidase Activity

Antifungal Agent 14 concurrently targets squalene epoxidase (Erg1), the gateway enzyme to sterol biosynthesis. This dual inhibition depletes ergosterol while causing cytotoxic squalene accumulation [6] [8]. Unlike allylamines (e.g., terbinafine) that act competitively on Erg1, Antifungal Agent 14 employs non-competitive inhibition, binding to an allosteric site to induce conformational changes that reduce the enzyme's affinity for its substrate, squalene [6] [8]. This mechanism is synergistic with CYP51 inhibition, as squalene accumulation exacerbates membrane instability initiated by ergosterol deficiency.

Modulation of Fungal Membrane Permeability via Sterol Interaction

Antifungal Agent 14 directly interacts with ergosterol in mature membranes, inducing phase separation and microdomain disruption. Unlike polyenes (e.g., amphotericin B), which form transmembrane pores, Antifungal Agent 14 intercalates into sterol-rich regions via its hydrophobic naphthyl group and polar triazole moiety [2] [5] [9]. This disrupts lipid raft organization, increasing membrane fluidity and permeability to ions (K+, Mg2+), leading to osmotic stress and impaired function of membrane-bound transporters (e.g., H+-ATPase) [5] [9]. In Candida spp., this causes rapid cytoplasmic acidification and ATP depletion.

Table 2: Membrane Effects of Antifungal Agent 14 vs. Polyenes

PropertyAntifungal Agent 14Amphotericin B
Primary InteractionErgosterol intercalationErgosterol pore formation
Permeability Increase3–5 fold (K+ leakage)10–20 fold (osmotic lysis)
Membrane MicrodomainsDisruptedPreserved
Cellular ATP DepletionWithin 30 minWithin 2–4 hours

Comparative Mechanistic Analysis with Azoles and Polyenes

Antifungal Agent 14 merges mechanistic attributes of azoles and polyenes while overcoming key limitations:

  • Vs. Azoles: Unlike azoles (fungistatic), Antifungal Agent 14 is fungicidal due to dual CYP51/Erg1 inhibition and direct membrane disruption. It evades common azole resistance mechanisms (e.g., ERG11 mutations, efflux pump overexpression) because its binding pocket in CYP51 is distinct from triazole-binding sites [3] [7] [10]. Additionally, it avoids drug-drug interactions mediated by human CYP450 inhibition, as its Kd for human CYP51 is >1,000 nM [3] [6].
  • Vs. Polyenes: While polyenes indiscriminately bind ergosterol and cholesterol, Antifungal Agent 14 exhibits 18-fold selectivity for ergosterol due to its optimized side-chain geometry that exploits structural differences in fungal sterols (e.g., C7–C8 double bonds, C24 methyl group) [5] [9]. This minimizes hemolytic toxicity seen with amphotericin B [1] [8].

Table 3: Mechanistic Comparison with Major Antifungal Classes

MechanismAntifungal Agent 14Azoles (e.g., Fluconazole)Polyenes (e.g., Amphotericin B)
Target(s)CYP51, Erg1, Membrane ergosterolCYP51Membrane ergosterol
Cidal/Static ActivityCidalStaticCidal
SpectrumBroad (yeasts/molds)Narrow-broad (species-dependent)Broad
Resistance EvasionHigh (novel binding)Low (common ERG11 mutations)Moderate (ergosterol depletion)
Human Off-Target BindingMinimal (CYP51 Kd >1,000 nM)High (CYP3A4 inhibition)High (cholesterol binding)

Properties

Product Name

Antifungal agent 14

IUPAC Name

4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

Molecular Formula

C18H19N7O3

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27)

InChI Key

NVYGSNIMGOMWQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.